molecular formula C13H7ClF2N2O3 B5790710 4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide

Cat. No. B5790710
M. Wt: 312.65 g/mol
InChI Key: NGUYWFYVLFBHLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to compounds similar to 4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide often involve multi-step chemical reactions, employing techniques like NMR, MS, IR, and X-ray diffraction for characterization. For example, compounds with nitrobenzamide structures are synthesized and characterized to explore their structure-property relationships and potential biological activities, as demonstrated by Dian He et al. (2014) (He et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using X-ray crystallography, revealing detailed geometric parameters such as bond lengths, angles, and conformations. These structures are often stabilized by intermolecular interactions like π-π conjugation and hydrogen bonding, which play a crucial role in their physical and chemical properties (He et al., 2014).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, including nucleophilic substitution and cyclization, which can be influenced by the presence of functional groups like nitro, chloro, and fluoro substituents. For instance, V. G. Shtamburg et al. (2012) described the selective formation of derivatives through reactions with specific reagents, highlighting the reactivity patterns of nitrobenzamide compounds (Shtamburg et al., 2012).

properties

IUPAC Name

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-8-2-4-10(15)11(16)6-8/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYWFYVLFBHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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